N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic derivative of the pyrimido[5,4-b]indole scaffold, characterized by a 3-(p-tolyl) substituent, a 2-thioacetamide linker, and a 2,4-dimethylphenyl group at the acetamide terminus. This compound belongs to a broader class of Toll-like receptor 4 (TLR4) ligands, which have been investigated for their immunomodulatory and adjuvant properties . Its structural complexity arises from the fused pyrimidine-indole core, which provides a rigid framework for functional group modifications to optimize biological activity.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-11-19(12-9-16)31-26(33)25-24(20-6-4-5-7-22(20)29-25)30-27(31)34-15-23(32)28-21-13-10-17(2)14-18(21)3/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXXOCXLHNIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, identified by its CAS number 872205-79-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.6 g/mol. The structure includes a pyrimido-indole core linked to a thioacetamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 872205-79-3 |
Anticancer Activity
Recent studies have demonstrated that N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibits promising anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13), with half-maximal inhibitory concentrations (IC50) ranging from 0.3 to 1.2 µM .
The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to down-regulate phospho-extracellular signal-regulated kinase (pERK1/2) and its downstream effectors, leading to G0/G1 cell cycle arrest in sensitive cancer cell lines .
Case Studies
- Cell Line Studies : In a study involving MV4-11 cells treated with varying concentrations of the compound, significant growth inhibition was observed at concentrations as low as 0.3 µM. The study utilized thymidine uptake assays to quantify cell proliferation and confirmed the compound's efficacy through Western blot analysis of pERK1/2 levels .
- In Vivo Studies : A xenograft model using nude mice demonstrated that oral administration of the compound at doses of 10 mg/kg resulted in dose-dependent tumor growth inhibition in BRAF mutant melanoma models. This highlights the compound's potential for therapeutic application in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrimido-indole structure can significantly affect biological activity. For instance:
- Substituents at the 2-position : Alterations here have been shown to enhance or diminish activity against certain cancer types.
- Thioacetamide moiety : Essential for maintaining the compound's interaction with target proteins involved in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The pyrimido[5,4-b]indole derivatives share a common core but differ in substituents at positions 3, 5, and the acetamide side chain. Below is a detailed analysis of key analogs and their comparative features:
Substituent Variations at Position 3
- 3-Phenyl (Compounds 27–34, ) : Simpler phenyl substitution lacks the methyl group, reducing lipophilicity and possibly weakening receptor affinity.
Modifications at Position 5
- 5-Methyl (Compound 42, ) : Methylation at position 5 stabilizes the dihydroindole conformation, improving metabolic stability .
- 5-Pentyl/5-Dodecyl (Compounds 48, 50, ) : Long alkyl chains enhance lipophilicity, favoring membrane permeability but risking off-target interactions .
Acetamide Side Chain Diversity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
